![molecular formula C13H9Cl3N2 B2611076 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine CAS No. 1523025-65-1](/img/structure/B2611076.png)
4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
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Description
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidine, a related compound, involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a saturated hindered amine, the hydrochloride salt of a saturated hindered amine, or an unsaturated 5-membered nitrogen-containing ring or a mixture thereof .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidine Derivatives : Research has focused on synthesizing various pyrimidine derivatives, including those related to 4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine, due to their significant antimicrobial activities. For instance, Abdelghani et al. (2017) detailed the synthesis of new pyrimidine and condensed pyrimidine derivatives and evaluated their antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria (Abdelghani, Said, Assy, & Hamid, 2017).
Process Research on Pyrimidine Intermediates : The study by Lei-ming (2012) focused on optimizing the synthesis conditions for 4,6-Dichloro-2-methylpyrimidine, highlighting its importance as an intermediate in producing anticancer drugs such as dasatinib. This research provides insights into the chemical synthesis process, including cyclization and chlorination steps, to achieve high yields of pyrimidine intermediates (Lei-ming, 2012).
Biological Activities and Applications
Antihypertensive Activity : Bennett et al. (1981) reported on the antihypertensive effects of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, showing potential for developing new treatments for hypertension. The study indicates the structural importance of the pyrimidine derivatives in lowering blood pressure (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Antiviral and Antimicrobial Effects : Research by Holý et al. (2002) explored the antiviral activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, indicating their efficacy against herpes and retroviruses. This study highlights the potential of pyrimidine derivatives in treating viral infections (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Structural and Mechanistic Insights
- Crystal Structure Analysis : The study of fenclorim, a commercially used herbicide safener with the systematic name 4,6-dichloro-2-phenylpyrimidine, by Kwon et al. (2015), provides insights into the crystal structure, highlighting the interactions that contribute to its stability and function. This research is crucial for understanding the chemical and physical properties of pyrimidine derivatives (Kwon, Kim, Kang, & Kim, 2015).
properties
IUPAC Name |
4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2/c14-9-4-2-1-3-8(9)10-11(15)17-13(7-5-6-7)18-12(10)16/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSVDIIPJAQIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1523025-65-1 |
Source
|
Record name | 4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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